(S)-2-(4-Quinolinyl)-1-propanol
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Overview
Description
(S)-2-(4-Quinolinyl)-1-propanol is a chiral compound that features a quinoline ring attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Quinolinyl)-1-propanol typically involves the enantioselective reduction of 2-(4-quinolinyl)-1-propanone. This reduction can be achieved using chiral catalysts or reagents to ensure the desired stereochemistry. Commonly used methods include:
Hydrogenation: Using chiral catalysts such as cinchonidine-modified platinum to achieve enantioselective hydrogenation.
Chemical Reduction: Employing chiral reducing agents like borane complexes with chiral ligands.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using optimized chiral catalysts to ensure high yield and enantiomeric purity. The reaction conditions are carefully controlled to maintain the desired stereochemistry and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Quinolinyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone, 2-(4-quinolinyl)-1-propanone.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Tosyl chloride or mesyl chloride can be used to convert the hydroxyl group into a good leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: 2-(4-Quinolinyl)-1-propanone.
Reduction: Various alcohol derivatives depending on the reducing agent and conditions.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
(S)-2-(4-Quinolinyl)-1-propanol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Catalysis: Acts as a chiral ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (S)-2-(4-Quinolinyl)-1-propanol in biological systems involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA or interact with enzymes, affecting their activity. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Cinchonidine: A chiral alkaloid with a similar quinoline structure, used in asymmetric catalysis.
Quinoline Derivatives: Various quinoline-based compounds with different functional groups and biological activities.
Uniqueness
(S)-2-(4-Quinolinyl)-1-propanol is unique due to its specific chiral center and the combination of the quinoline ring with a propanol moiety. This structure imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and medicinal chemistry.
Properties
IUPAC Name |
(2S)-2-quinolin-4-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)10-6-7-13-12-5-3-2-4-11(10)12/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWRWGMDRAILKR-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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